Naspm

Description

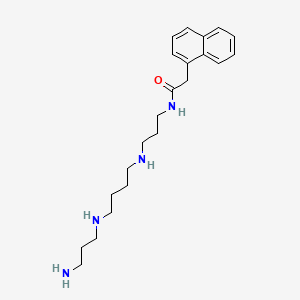

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINPPQIQARTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153568 | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122306-11-0 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide, more commonly known as 1-Naphthylacetyl spermine (Naspm), is a synthetic analogue of Joro spider toxin (JSTX).[1][2] It is a well-characterized neuropharmacological agent that acts as a selective antagonist of ionotropic glutamate receptors, particularly the calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (CP-AMPA receptors).[1][2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Antagonism of Calcium-Permeable AMPA Receptors

The primary mechanism of action of this compound is the voltage-dependent blockade of the ion channel of calcium-permeable AMPA receptors.[1][2][4] AMPA receptors are crucial for fast excitatory neurotransmission in the central nervous system. Their subunit composition determines their ion permeability. The presence of the GluA2 subunit renders the receptor impermeable to calcium ions, whereas receptors lacking the GluA2 subunit are permeable to both sodium and calcium ions.[3]

This compound selectively targets and blocks these GluA2-lacking, calcium-permeable AMPA receptors.[3] The blockade is voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential of the neuron.[1][2] When the neuron is at a negative resting membrane potential, this compound effectively blocks the channel, preventing the influx of calcium ions upon glutamate binding.[1][2] This inhibitory effect is reduced at positive membrane potentials.[5]

The proposed mechanism for this voltage-dependent block involves the polyamine tail of the this compound molecule entering and occluding the ion channel pore from the intracellular side. The bulky naphthalene head group is thought to prevent the molecule from fully permeating the channel, thus creating a stable block.[4]

Recent studies have also suggested that this compound may exert inhibitory effects on N-methyl-D-aspartate (NMDA) receptors, another major type of ionotropic glutamate receptor.[6] This suggests that the pharmacological profile of this compound might be broader than initially thought, although its primary and most well-characterized action remains the antagonism of CP-AMPA receptors.

Signaling Pathway Modulation

By blocking CP-AMPA receptors, this compound directly modulates intracellular calcium signaling. Excessive calcium influx through these channels is implicated in excitotoxicity, a process that leads to neuronal cell death in various neurological conditions such as ischemia and epilepsy. Therefore, by preventing this calcium overload, this compound exhibits neuroprotective effects.[3][5][7]

The following diagram illustrates the signaling pathway at a glutamatergic synapse and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound trihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular this compound | eLife [elifesciences.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Naspm

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of N-(1-amino-4-aminobutyl)naphthalene-1-sulfonamide (Naspm). This compound is a synthetic analog of Joro spider toxin and a potent, selective antagonist of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically those lacking the GluA2 subunit. This document summarizes key physicochemical data, stability information, and relevant experimental methodologies. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this important pharmacological tool.

Chemical Properties

This compound is a polyamine-like compound that acts as a use- and voltage-dependent channel blocker of calcium-permeable AMPA receptors. Its chemical structure and properties are fundamental to its biological activity.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide | N/A |

| Synonyms | 1-Naphthylacetyl spermine | [1][2] |

| Chemical Formula | C₂₂H₃₄N₄O | [2] |

| Molecular Weight | 370.53 g/mol | [2] |

| CAS Number | 122306-11-0 | [2] |

| Appearance | Liquid or solid | [1][3] |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| pKa | Not reported | N/A |

| logP | Not reported | N/A |

Table 2: Physicochemical Properties of this compound Trihydrochloride

| Property | Value | Source(s) |

| Chemical Name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide trihydrochloride | N/A |

| Chemical Formula | C₂₂H₃₄N₄O · 3HCl | [3] |

| Molecular Weight | 479.91 g/mol | [3] |

| CAS Number | 1049731-36-3 | [3] |

| Appearance | White powder/crystalline solid | [3] |

| Purity | ≥95% (HPLC) | [3] |

| λmax | 224, 280 nm | N/A |

| Melting Point | Not reported | N/A |

Solubility

The solubility of this compound and its trihydrochloride salt is crucial for the preparation of stock solutions and experimental media.

Table 3: Solubility Data

| Compound | Solvent | Solubility | Source(s) |

| This compound (free base) | DMSO | 100 mg/mL (269.88 mM) | [1] |

| This compound Trihydrochloride | Water | 100 mM (47.99 mg/mL) | N/A |

| This compound Trihydrochloride | PBS (pH 7.2) | 10 mg/mL | N/A |

| This compound Trihydrochloride | DMSO | 1.7 mg/mL | N/A |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in experimental settings.

Storage Recommendations

Proper storage is essential to maintain the integrity of this compound. The following are general recommendations from suppliers.

Table 4: Storage and Stability

| Form | Storage Temperature | Duration | Source(s) |

| Pure (Solid/Liquid) | -20°C | 3 years | [1] |

| Pure (Solid/Liquid) | 4°C | 2 years | [1] |

| In Solvent | -80°C | 2 years | [1] |

| In Solvent | -20°C | 1 year | [1] |

It is widely noted that solutions of this compound are unstable and should be prepared fresh for optimal results.[4] If storage of solutions is necessary, it is recommended to store them at -20°C for up to one month.[5]

Stability Under Different Conditions

Detailed quantitative studies on the stability of this compound under various pH, temperature, and light conditions are not extensively documented in publicly available literature. Such studies would be necessary to fully characterize its degradation profile.

Degradation Pathways

Experimental Protocols

This section outlines key experimental methodologies related to the use and analysis of this compound.

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first step in most experimental workflows.

-

For In Vitro Experiments:

-

This compound (free base): To prepare a 100 mg/mL stock solution, dissolve the compound in DMSO. Ultrasonic agitation may be required to fully dissolve the material.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial.

-

This compound Trihydrochloride: For a 100 mM aqueous stock solution, dissolve the appropriate amount of this compound trihydrochloride in water.

-

-

For In Vivo Experiments:

-

A common vehicle for in vivo administration involves a multi-component solvent system. For example, a 2.5 mg/mL working solution can be prepared by first creating a 25 mg/mL stock in DMSO. Then, 100 µL of the DMSO stock is added to 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 450 µL of saline.[1] It is recommended to prepare these solutions fresh on the day of use.[1]

-

General Protocol for Stability-Indicating HPLC Method

While a specific, validated stability-indicating method for this compound is not publicly available, a general protocol based on standard pharmaceutical practices can be outlined. This would be a necessary step in any formal stability study.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Buffer (e.g., phosphate or acetate buffer)

-

This compound reference standard

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which could consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile. The pH of the aqueous phase should be optimized to ensure good peak shape and retention of the basic this compound molecule.

-

Chromatographic Conditions:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 224 nm or 280 nm (based on λmax)

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

Elution: Isocratic or gradient elution may be employed to achieve optimal separation. A gradient starting with a higher aqueous composition and increasing the organic component over time is often effective for separating a parent drug from more polar degradation products.

-

-

Forced Degradation Study: To demonstrate the stability-indicating nature of the method, a forced degradation study would be performed. This involves subjecting this compound solutions to stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C

-

Base Hydrolysis: 0.1 M NaOH at 60°C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Dry heat at 80°C

-

Photodegradation: Exposure to UV light

-

-

Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective blockade of calcium-permeable AMPA receptors. These receptors are typically heteromers that lack the GluA2 subunit.

AMPA Receptor Blockade

In the central nervous system, glutamate is the primary excitatory neurotransmitter. It binds to AMPA receptors, which are ion channels that mediate fast synaptic transmission. The subunit composition of AMPA receptors determines their ion permeability. Receptors containing the edited GluA2 subunit are impermeable to calcium ions, whereas those lacking this subunit allow for the influx of both sodium and calcium.

This compound acts as a channel blocker, physically occluding the pore of GluA2-lacking AMPA receptors in a voltage- and use-dependent manner. This prevents the influx of calcium ions into the postsynaptic neuron.

Downstream Signaling Consequences

The blockade of calcium influx through AMPA receptors by this compound has significant downstream consequences for intracellular signaling cascades. Calcium is a critical second messenger in neurons, and its influx through these receptors can trigger a variety of signaling pathways.

By preventing this calcium influx, this compound can modulate a range of cellular processes, including:

-

Activation of calcium/calmodulin-dependent protein kinase II (CaMKII)

-

Activation of protein kinase C (PKC)

-

Gene expression changes

-

Synaptic plasticity (e.g., long-term potentiation and long-term depression)

The diagram below illustrates the interruption of a key signaling pathway by this compound.

Conclusion

This compound is an invaluable tool for neuroscientists and pharmacologists studying the roles of calcium-permeable AMPA receptors in health and disease. This guide has summarized the currently available information on its chemical properties and stability. While there are gaps in the publicly available data, particularly regarding some physicochemical constants and detailed stability studies, the information provided herein should serve as a useful starting point for researchers. It is recommended that users consult the manufacturer's specifications for lot-specific data and consider conducting their own stability assessments for long-term or sensitive applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. 1-Naphthylacetyl spermine trihydrochloride this compound trihydrochloride [sigmaaldrich.com]

- 4. How Accurately Can We Predict the Melting Points of Drug-like Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide fluorescent properties

An In-depth Technical Guide to the Fluorescent Properties of N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide, also known by its synonyms 1-Naphthylacetyl spermine and Naspm, is a synthetic polyamine derivative that incorporates the fluorescent 1-naphthaleneacetamide moiety. This compound is of significant interest in biomedical research due to its structural analogy to endogenous polyamines such as spermine. This structural similarity allows it to potentially act as a fluorescent probe to investigate the roles of polyamines in various cellular processes, including their transport and interaction with nucleic acids. This technical guide provides a comprehensive overview of the available information on the fluorescent properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Fluorescent Properties

Naphthalene and its derivatives typically exhibit excitation maxima in the ultraviolet (UV) range, generally between 260 nm and 350 nm. Their emission spectra are commonly observed in the range of 320 nm to 450 nm. It is important to note that these values are highly dependent on the solvent environment and the specific substitutions on the naphthalene ring. The polyamine chain of N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide can influence the local environment of the fluorophore, potentially causing shifts in its spectral properties compared to simpler naphthalene derivatives.

For accurate characterization, it is imperative to experimentally determine the fluorescent properties of this specific compound. A general methodology for such a characterization is provided in the "Experimental Protocols" section of this guide.

Data Presentation

As no specific quantitative data was found in the literature for the target compound, a table summarizing its fluorescent properties cannot be provided. Researchers are encouraged to perform the experiments outlined below to generate this critical data. For comparative purposes, the table below provides a general range for naphthalene-based fluorophores.

| Fluorescent Property | General Range for Naphthalene Derivatives |

| Excitation Maximum (λex) | 260 - 350 nm |

| Emission Maximum (λem) | 320 - 450 nm |

| Quantum Yield (Φ) | Variable (highly solvent dependent) |

| Fluorescence Lifetime (τ) | Variable (typically in the nanosecond range) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the fluorescent properties of N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of the fluorescent probe.

Materials:

-

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide

-

Spectroscopy-grade solvents (e.g., phosphate-buffered saline (PBS), ethanol, cyclohexane)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute stock solution of the compound in a suitable solvent (e.g., 1 mM in ethanol).

-

Further dilute the stock solution in the desired experimental solvent (e.g., PBS) to a concentration that results in an absorbance of less than 0.1 at the presumed excitation maximum to avoid inner filter effects.

-

To determine the emission spectrum: a. Set the spectrofluorometer to excitation scan mode. b. Excite the sample at a wavelength within the expected range for naphthalene derivatives (e.g., start with 280 nm). c. Scan the emission wavelengths from the excitation wavelength +10 nm to approximately 600 nm. d. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

To determine the excitation spectrum: a. Set the spectrofluorometer to emission scan mode. b. Set the emission wavelength to the determined emission maximum (λem). c. Scan the excitation wavelengths from approximately 250 nm up to the emission maximum. d. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Materials:

-

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide

-

A quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Spectrofluorometer with an integrating sphere (for absolute quantum yield) or a standard spectrofluorometer (for relative quantum yield).

-

UV-Vis spectrophotometer.

Procedure (Relative Method):

-

Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1.

-

Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Mandatory Visualizations

Signaling Pathway: Polyamine Transport

Polyamines are transported into cells through a dedicated polyamine transport system, which is not yet fully molecularly characterized. Fluorescent polyamine analogs like N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide are valuable tools for studying this process. The diagram below illustrates a generalized workflow for investigating polyamine uptake using a fluorescent probe.

Caption: Workflow for studying polyamine uptake using a fluorescent probe.

Experimental Workflow: Fluorescence Characterization

The logical flow for the complete characterization of the fluorescent properties of a novel probe is depicted below. This workflow ensures a systematic approach to obtaining the necessary data for its application in biological research.

Caption: Logical workflow for the characterization of fluorescent properties.

Conclusion

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide holds promise as a fluorescent tool for investigating polyamine biology. While specific fluorescent data for this compound is not currently available in the public domain, this guide provides the necessary framework for its complete characterization. The provided experimental protocols offer a clear path for researchers to determine its excitation and emission spectra, as well as its quantum yield. The visualized workflows for polyamine transport studies and fluorescence characterization serve as a practical guide for the application and validation of this probe in a research setting. The generation and publication of these fundamental properties will be a valuable contribution to the scientific community, enabling the broader use of this compound in cell biology and drug development.

An In-depth Technical Guide on the Binding Affinity of 1-Naphthylacetylspermine to Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 1-Naphthylacetylspermine (NASPM) to various nucleic acids. This compound, a synthetic analogue of the biogenic polyamine spermine, has garnered significant interest due to its potential as a therapeutic agent, largely attributed to its interactions with DNA and RNA. Understanding the thermodynamics and structural basis of these interactions is crucial for the rational design of novel drugs targeting nucleic acids. This document summarizes key quantitative binding data, details the experimental protocols used to obtain this data, and provides visual representations of the experimental workflows.

Quantitative Binding Affinity Data

The interaction of 1-Naphthylacetylspermine with different nucleic acid structures has been characterized using various biophysical techniques. The binding affinity is influenced by the type of nucleic acid, its sequence, and the experimental conditions. The following table summarizes the key thermodynamic parameters for the binding of this compound to DNA and RNA polynucleotides.

| Nucleic Acid | Ligand | Binding Constant (K_a) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Experimental Method | Reference |

| poly(dA-dT)·poly(dA-dT) | 1-Naphthylacetylspermine | 1.30 x 10⁵ | 2.47 | 9.53 | -7.06 | Isothermal Titration Calorimetry | [1] |

| poly(dA)·poly(dT) | 1-Naphthylacetylspermine | 1.15 x 10⁵ | 2.33 | 9.28 | -6.95 | Isothermal Titration Calorimetry | [1] |

| poly(dG-dC)·poly(dG-dC) | 1-Naphthylacetylspermine | 1.05 x 10⁵ | 2.15 | 9.00 | -6.85 | Isothermal Titration Calorimetry | [1] |

| poly(dG)·poly(dC) | 1-Naphthylacetylspermine | 0.98 x 10⁵ | 2.00 | 8.80 | -6.80 | Isothermal Titration Calorimetry | [1] |

| poly(A)·poly(U) | 1-Naphthylacetylspermine | 1.10 x 10⁵ | 1.20 | 8.24 | -7.04 | Isothermal Titration Calorimetry | [2] |

| poly(C)·poly(G) | 1-Naphthylacetylspermine | 1.21 x 10⁵ | 1.35 | 8.51 | -7.16 | Isothermal Titration Calorimetry | [2] |

| poly(I)·poly(C) | 1-Naphthylacetylspermine | 1.45 x 10⁵ | 1.52 | 8.86 | -7.34 | Isothermal Titration Calorimetry | [2] |

| tRNAPhe | 1-Naphthylacetylspermine | 3.40 x 10⁵ | -3.10 | 4.50 | -7.60 | Isothermal Titration Calorimetry | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to characterize the binding of 1-Naphthylacetylspermine to nucleic acids.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique allows for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Methodology:

-

Sample Preparation: The nucleic acid solution (e.g., 100 µM) and the 1-Naphthylacetylspermine solution (e.g., 1-2 mM) are prepared in the same buffer (e.g., 10 mM sodium cacodylate, pH 7.0). Both solutions are thoroughly degassed prior to use to prevent the formation of air bubbles.

-

Instrument Setup: The ITC instrument is cleaned and equilibrated at the desired temperature (e.g., 25 °C). The sample cell is filled with the nucleic acid solution, and the injection syringe is filled with the 1-Naphthylacetylspermine solution.

-

Titration: A series of small, precise injections of the 1-Naphthylacetylspermine solution are made into the sample cell containing the nucleic acid. The heat change associated with each injection is measured.

-

Data Analysis: The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K_a, ΔH, and n). The Gibbs free energy (ΔG) and entropy (TΔS) are calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is used to study the conformational changes in nucleic acids upon the binding of a ligand. Chiral molecules like DNA and RNA have characteristic CD spectra that are sensitive to their secondary structure.

Methodology:

-

Sample Preparation: A solution of the nucleic acid (e.g., 50 µM) is prepared in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas and the lamp is warmed up. The instrument is calibrated using a standard, such as d-10-camphorsulfonic acid.

-

Spectral Acquisition: A baseline spectrum of the buffer is recorded and subtracted from the sample spectra. The CD spectrum of the nucleic acid alone is recorded in a quartz cuvette with a specific path length (e.g., 1 cm) over a defined wavelength range (e.g., 220-320 nm).

-

Titration: Small aliquots of a concentrated solution of 1-Naphthylacetylspermine are added to the nucleic acid solution in the cuvette. After each addition, the solution is mixed, allowed to equilibrate, and a CD spectrum is recorded.

-

Data Analysis: The changes in the CD signal at a specific wavelength are plotted against the concentration of 1-Naphthylacetylspermine to generate a binding curve. This curve can be analyzed to determine the binding affinity.

Ethidium Bromide Displacement Assay

This fluorescence-based assay is used to investigate the intercalative binding of a ligand to DNA. Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into the DNA double helix. A ligand that can displace the intercalated EtBr will cause a decrease in the fluorescence intensity.

Methodology:

-

Sample Preparation: A solution containing DNA (e.g., 50 µM) and ethidium bromide (e.g., 5 µM) is prepared in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5). The solution is incubated to allow for the formation of the DNA-EtBr complex.

-

Fluorescence Measurement: The fluorescence emission spectrum of the DNA-EtBr complex is recorded using a spectrofluorometer with an excitation wavelength typically around 520 nm and an emission wavelength around 600 nm.

-

Titration: Aliquots of a stock solution of 1-Naphthylacetylspermine are incrementally added to the DNA-EtBr solution. After each addition, the solution is mixed and incubated briefly before recording the fluorescence emission spectrum.

-

Data Analysis: The decrease in fluorescence intensity at the emission maximum is plotted as a function of the 1-Naphthylacetylspermine concentration. The concentration of this compound that causes a 50% reduction in fluorescence (IC50) can be determined from this plot, which is indicative of its DNA binding affinity.

Visualizations

The following diagrams illustrate the workflows of the key experimental techniques described above.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Caption: Workflow for Circular Dichroism (CD) Spectroscopy.

Caption: Workflow for Ethidium Bromide Displacement Assay.

References

In Vitro Studies of N-acetylspermine (Naspm) on Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylspermine (Naspm) is a polyamine analogue that has been widely utilized as a pharmacological tool to investigate the function of ionotropic glutamate receptors. Initially identified as a selective antagonist for calcium-permeable AMPA receptors (CP-AMPARs), which lack the GluA2 subunit, subsequent research has revealed a more complex interaction profile, notably including the inhibition of NMDA receptors. This guide provides an in-depth overview of the in vitro studies characterizing the receptor binding and functional effects of this compound, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.

Quantitative Data Summary

The majority of in vitro studies on this compound have employed electrophysiological techniques to functionally characterize its inhibitory effects on glutamate receptor currents, rather than traditional radioligand binding assays. Consequently, the available quantitative data primarily consists of concentration-dependent block of ion channel activity and rectification indices, rather than direct binding affinities like Kd, Ki, or IC50 values from binding assays.

Table 1: Functional Inhibitory Activity of this compound on Ionotropic Glutamate Receptors

| Receptor Subtype | Cell Type/Expression System | This compound Concentration | % Inhibition of Peak Current (at a given voltage) | Voltage | Reference |

| GluN1/GluN2A (NMDA) | ND7/23 cells | 8.7 µM | 76% | -60 mV | [1] |

| GluN1/GluN2A (NMDA) | ND7/23 cells | 26.1 µM | 84% | -60 mV | [1] |

| GluN1/GluN2A (NMDA) | ND7/23 cells | 87 µM | 93% | -60 mV | [1] |

Table 2: Effect of Intracellular this compound on the Rectification of AMPA Receptor Currents

| AMPAR Subunit Composition | Auxiliary Subunit | Intracellular this compound Concentration | Rectification Index (RI+60/-60) | Reference |

| GluA1 (CP-AMPAR) | None | 100 µM | ~0.02 | [2] |

| GluA1/GluA2 (CI-AMPAR) | None | 100 µM | ~0.84-1.30 | [2] |

| GluA1 | γ2 (TARP) | 10 µM (Peak Current) | 0.37 ± 0.04 | [2] |

| GluA1 | γ2 (TARP) | 10 µM (Steady-State Current) | 0.04 ± 0.02 | [2] |

| GluA2 KO Dentate Gyrus Granule Cells | Endogenous | 100 µM | 0.02 ± 0.01 | [3] |

Note: A lower rectification index indicates a greater degree of inward rectification, characteristic of CP-AMPAR block.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity

This protocol is a standard method for characterizing the inhibitory effects of this compound on ionotropic glutamate receptors expressed in heterologous systems or native neurons.

1. Cell Preparation and Culture:

-

HEK293 or ND7/23 cells are commonly used for heterologous expression of specific glutamate receptor subunits (e.g., GluA1 for CP-AMPARs, or GluN1/GluN2A for NMDA receptors).

-

Cells are cultured under standard conditions and transfected with the desired receptor subunit cDNAs using appropriate methods (e.g., lipofection).

-

For studies on native receptors, acute brain slices or cultured neurons are prepared from rodents.

2. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

The extracellular (bath) solution typically contains physiological concentrations of ions. For studying NMDA receptors, a magnesium-free solution is often used to prevent Mg2+ block.

-

The intracellular (pipette) solution contains a physiological ionic composition. For assessing inward rectification of CP-AMPARs, this compound is included in the intracellular solution at concentrations ranging from 10 µM to 100 µM.[2][3]

3. Agonist and Antagonist Application:

-

A fast perfusion system is used for rapid application of agonists (e.g., glutamate or NMDA/glycine) to evoke receptor-mediated currents.

-

This compound can be applied extracellularly to study its block of NMDA receptors or included in the intracellular solution to investigate its effects on CP-AMPARs.

4. Data Analysis:

-

The amplitude and kinetics of the evoked currents are measured at various holding potentials (e.g., from -60 mV to +60 mV).

-

For NMDA receptor inhibition, the percentage of current block by extracellularly applied this compound is calculated at different concentrations and voltages.[1]

-

For CP-AMPARs, the degree of inward rectification is quantified by calculating the rectification index (RI), which is the ratio of the current amplitude at a positive potential (e.g., +60 mV) to the amplitude at a negative potential (e.g., -60 mV). A significant reduction in the RI in the presence of intracellular this compound indicates a block of outward current at positive potentials, a hallmark of CP-AMPAR inhibition.[2][3]

Synthesis of N-acetylspermine (this compound)

While the direct synthesis of unlabeled this compound is not detailed in the provided search results, a method for the synthesis of deuterium-labeled this compound has been described and can be adapted. The following is a generalized summary based on the synthesis of similar polyamine analogues.

1. Protection of Spermine:

-

The primary and secondary amine groups of spermine are selectively protected using appropriate protecting groups (e.g., Boc anhydride).

2. Acetylation:

-

The terminal primary amine that is to be acetylated is deprotected.

-

The exposed amine is then acetylated using an acetylating agent such as acetic anhydride.

3. Deprotection:

-

The remaining protecting groups on the other amine functionalities are removed under acidic conditions (e.g., using HCl in dioxane) to yield N-acetylspermine.

4. Purification:

-

The final product is purified using techniques such as reverse-phase column chromatography.

Mandatory Visualizations

Caption: Experimental workflow for in vitro characterization of this compound.

Caption: Dual inhibitory action of this compound on CP-AMPARs and NMDARs.

Caption: Logical relationships of this compound's receptor interactions.

References

- 1. The synthesis of deuterium-labeled spermine, N-acetylspermine and N-acetylspermidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The polyamine naphthyl-acetyl spermine trihydrochloride (this compound) lacks specificity for Ca2+-permeable AMPA receptors and suppresses seizure like activity in human brain tissue by inhibition of NMDA receptors | bioRxiv [biorxiv.org]

A Technical Guide to the Cellular Uptake and Distribution of 1-Naphthylacetylspermine (NASPM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthylacetylspermine (NASPM) is a synthetic analogue of the naturally occurring polyamine spermine. It is widely utilized as a pharmacological tool to investigate the physiological roles of Ca2+-permeable AMPA receptors. However, a comprehensive understanding of its cellular uptake, intracellular trafficking, and subcellular distribution remains an area of active investigation. This technical guide synthesizes the current understanding of polyamine transport mechanisms and provides a framework for the detailed investigation of this compound at the cellular level. Due to a lack of specific quantitative data for this compound, this guide presents hypothetical data and adapted experimental protocols based on studies of similar polyamines to serve as a foundation for future research.

Introduction to 1-Naphthylacetylspermine (this compound)

This compound is a potent, non-competitive antagonist of certain ion channels, most notably the Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its ability to selectively block these channels has made it an invaluable tool in neuroscience research for dissecting the roles of these receptors in synaptic transmission and plasticity. Beyond its effects on AMPA receptors, understanding the pharmacokinetics of this compound at the cellular level is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting polyamine-sensitive pathways.

Cellular Uptake Mechanisms of Polyamines

The cellular uptake of polyamines, including spermine and its analogues, is a complex process that is not fully elucidated. Evidence suggests the involvement of both specific transporters and endocytic pathways. The prevailing model suggests that polyamines can be internalized through a combination of carrier-mediated transport and fluid-phase endocytosis.

A proposed general mechanism for polyamine uptake involves an initial interaction with the cell surface, followed by internalization via endocytic vesicles. Once inside the cell, these polyamines can be trafficked to various subcellular compartments.

Quantitative Analysis of 1-Naphthylacetylspermine Cellular Uptake

Table 1: Hypothetical Time-Course of [³H]-NASPM Uptake in Cultured Neurons

| Time (minutes) | [³H]-NASPM Uptake (pmol/mg protein) |

| 5 | 15.2 ± 1.8 |

| 15 | 42.5 ± 3.5 |

| 30 | 78.1 ± 5.2 |

| 60 | 110.6 ± 7.9 |

| 120 | 125.3 ± 9.1 |

Table 2: Hypothetical Concentration-Dependent Uptake of [³H]-NASPM

| [³H]-NASPM Concentration (µM) | Uptake Rate (pmol/mg protein/min) |

| 1 | 2.5 ± 0.3 |

| 5 | 10.8 ± 1.1 |

| 10 | 18.2 ± 1.9 |

| 25 | 25.6 ± 2.7 |

| 50 | 28.9 ± 3.1 |

Table 3: Hypothetical Effects of Endocytosis Inhibitors on [³H]-NASPM Uptake

| Inhibitor | Target | [³H]-NASPM Uptake (% of Control) |

| Chlorpromazine (10 µg/mL) | Clathrin-mediated endocytosis | 65.4 ± 5.8 |

| Nystatin (10 µg/mL) | Caveolae-mediated endocytosis | 88.2 ± 7.1 |

| Cytochalasin D (10 µg/mL) | Actin polymerization | 45.7 ± 4.2 |

| Wortmannin (20 µM) | Macropinocytosis | 75.1 ± 6.5 |

Experimental Protocols

The following protocols are adapted from established methods for studying polyamine transport and can be applied to the investigation of this compound.

Radiolabeled this compound Uptake Assay

This protocol describes a method to quantify the cellular uptake of this compound using a radiolabeled form, such as [³H]-NASPM.

Materials:

-

Cultured cells (e.g., primary neurons, HEK293 cells)

-

[³H]-NASPM (custom synthesis may be required)

-

Unlabeled this compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Seed cells in 24-well plates and grow to 80-90% confluency.

-

Wash cells twice with pre-warmed PBS.

-

Add culture medium containing the desired concentration of [³H]-NASPM to each well. For competition experiments, co-incubate with an excess of unlabeled this compound.

-

Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding 200 µL of RIPA buffer to each well and incubating for 15 minutes on ice.

-

Transfer the lysate to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates for normalization.

Subcellular Fractionation for this compound Distribution Analysis

This protocol outlines the separation of cellular components to determine the subcellular localization of this compound.

Materials:

-

Cultured cells treated with this compound

-

Homogenization buffer (e.g., 250 mM sucrose, 3 mM imidazole, pH 7.4)

-

Differential centrifugation equipment

-

LC-MS/MS system for this compound quantification

Procedure:

-

Harvest cells treated with this compound and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer or a similar method.

-

Perform differential centrifugation to separate the major organelles:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei.

-

Centrifuge the supernatant at 10,000 x g for 20 minutes to pellet mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes to pellet microsomes (endoplasmic reticulum and Golgi).

-

The final supernatant represents the cytosolic fraction.

-

-

Extract this compound from each fraction using a suitable solvent precipitation method.

-

Quantify the amount of this compound in each fraction using LC-MS/MS.

Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.

Materials:

-

Cell lysates or subcellular fractions

-

Internal standard (e.g., a deuterated analogue of this compound)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

To 100 µL of sample, add the internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Inject the sample into the LC-MS/MS system.

-

Develop a specific multiple reaction monitoring (MRM) method for the parent and daughter ions of this compound and the internal standard.

-

Construct a standard curve using known concentrations of this compound to quantify the amount in the samples.

Visualizing Cellular Processes and Relationships

Experimental Workflow for Studying this compound Uptake

An In-depth Technical Guide to the Interaction of N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide with DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-1-naphthaleneacetamide, also known as 1-naphthylacetyl spermine (NASPM), and deoxyribonucleic acid (DNA). This compound, a synthetic analogue of the naturally occurring polyamine spermine, demonstrates a distinct and potent interaction with DNA, suggesting its potential as a therapeutic agent or a molecular probe. This document details the binding thermodynamics, structural impact on DNA, and the experimental methodologies used to elucidate these interactions. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Polyamines are ubiquitous biogenic cations that play a crucial role in a variety of cellular processes, including DNA stabilization, replication, and transcription, through their electrostatic interactions with the phosphate backbone of nucleic acids. The modification of natural polyamines with aromatic moieties, such as the naphthalene group in this compound, can significantly alter their binding affinity and specificity for DNA. The planar naphthalene ring introduces the potential for intercalative or groove-binding interactions, in addition to the electrostatic contributions of the polyamine chain. Understanding the precise nature of the this compound-DNA interaction is critical for the rational design of novel DNA-targeting compounds in drug discovery. This guide synthesizes the available biophysical and thermodynamic data to provide a detailed understanding of this interaction.

Binding Thermodynamics and Specificity

The interaction of this compound with various DNA polynucleotides has been characterized to understand its binding energetics and sequence preference. Unlike the parent molecule spermine, the binding of this compound to DNA is an endothermic process, driven by a large positive entropy change. This suggests that the release of counterions and water molecules from the DNA surface upon this compound binding is a major thermodynamic driving force.

This compound exhibits a preference for adenine-thymine (AT) rich sequences, particularly alternating AT polynucleotides. This specificity is likely influenced by the naphthalene moiety's interaction within the DNA grooves, which are structurally different in AT-rich regions compared to guanine-cytosine (GC) rich regions.

Quantitative Binding Data

The following tables summarize the key thermodynamic parameters for the interaction of this compound with different DNA polynucleotides.

Table 1: Molar Heat Capacity Change (ΔCp) for the Interaction of this compound with DNA Polynucleotides

| DNA Polynucleotide | ΔCp (cal/mol K) |

| poly(dA).poly(dT) | -87.4[1] |

| poly(dA-dT).poly(dA-dT) | -107.3[1] |

| poly(dG).poly(dC) | -52.9[1] |

| poly(dG-dC).poly(dG-dC) | -78.7[1] |

Note: Negative heat capacity values are characteristic of small molecules binding to nucleic acids and indicate the involvement of hydrophobic interactions.[1]

Structural Impact on DNA

Circular dichroism (CD) spectroscopy reveals that this compound induces significant conformational changes in DNA upon binding. The interaction leads to a stronger structural perturbation compared to spermine, indicating a more complex binding mode that likely involves the naphthalene group. The observed changes in the CD spectrum are consistent with alterations in the helical structure of the DNA duplex. Furthermore, UV-thermal melting studies show that this compound binding increases the melting temperature (Tm) of DNA, signifying a stabilization of the double helix.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the this compound-DNA interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the this compound-DNA interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the desired DNA polynucleotide (e.g., 100 µM in base pairs) in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0).

-

Prepare a concentrated solution of this compound (e.g., 1-2 mM) in the same buffer. Dialyze both solutions against the buffer to ensure a perfect match.

-

Thoroughly degas both solutions before use.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature (e.g., 25 °C).

-

Load the DNA solution into the sample cell and the this compound solution into the injection syringe.

-

-

Titration:

-

Perform a series of injections (e.g., 10 µL each) of the this compound solution into the DNA solution.

-

Allow sufficient time between injections for the system to return to thermal equilibrium.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Correct for the heat of dilution by performing a control titration of this compound into the buffer alone.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding.

Objective: To assess the structural perturbations in DNA induced by this compound binding.

Methodology:

-

Sample Preparation:

-

Prepare a solution of DNA (e.g., 50 µM in base pairs) in the desired buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Spectra Acquisition:

-

Use a CD spectropolarimeter equipped with a thermostatted cell holder.

-

Record the CD spectrum of the DNA solution alone in the UV range (e.g., 220-320 nm).

-

Perform a titration by adding increasing concentrations of this compound to the DNA solution.

-

Record the CD spectrum after each addition and incubation period.

-

-

Data Analysis:

-

Subtract the buffer baseline from each spectrum.

-

Analyze the changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and negative band around 245 nm) to interpret the conformational changes.

-

UV-Vis Thermal Melting (Tm) Analysis

This technique is used to determine the effect of a ligand on the thermal stability of DNA.

Objective: To measure the change in the melting temperature (ΔTm) of DNA upon binding of this compound.

Methodology:

-

Sample Preparation:

-

Prepare DNA solutions (e.g., 20 µM in base pairs) in the presence and absence of this compound at a specific molar ratio.

-

-

Melting Experiment:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/min) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).

-

-

Data Analysis:

-

Plot the absorbance as a function of temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, determined from the midpoint of the transition in the melting curve or the peak of the first derivative plot.

-

Calculate ΔTm as the difference between the Tm of the DNA-NASPM complex and the DNA alone.

-

Ethidium Bromide (EtBr) Displacement Assay

This fluorescence-based assay is used to investigate the intercalative binding potential of a ligand.

Objective: To determine if this compound can displace the intercalating dye ethidium bromide from DNA.

Methodology:

-

Sample Preparation:

-

Prepare a solution of DNA (e.g., 20 µM in base pairs) and ethidium bromide (e.g., 2 µM) in a suitable buffer and allow it to equilibrate.

-

-

Fluorescence Titration:

-

Use a spectrofluorometer.

-

Excite the DNA-EtBr complex at its excitation wavelength (e.g., 520 nm) and record the emission spectrum (e.g., 550-650 nm).

-

Add increasing concentrations of this compound to the DNA-EtBr solution and record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Monitor the decrease in the fluorescence intensity of the DNA-EtBr complex as a function of this compound concentration.

-

A significant decrease in fluorescence indicates that this compound is displacing EtBr from the DNA, suggesting a competitive binding mode, which could be intercalation or strong groove binding.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with DNA can interfere with fundamental cellular processes that rely on DNA as a template, such as replication and transcription. While specific signaling pathways directly modulated by this compound are still under investigation, a logical workflow for studying its cellular effects can be proposed.

References

Pharmacological Profile of 1-Naphthylacetylspermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthylacetylspermine (NASPM) is a polyamine analogue that has been widely utilized as a pharmacological tool to investigate the physiological and pathological roles of ionotropic glutamate receptors. Historically considered a selective antagonist of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (CP-AMPARs), recent evidence has revealed a more complex pharmacological profile, including significant inhibitory activity at N-methyl-D-aspartate receptors (NMDARs). This guide provides an in-depth technical overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinities, and key experimental protocols for its use in neuroscience research.

Introduction

1-Naphthylacetylspermine is a synthetic analogue of Joro spider toxin, known for its ability to block ionotropic glutamate receptors.[1] For many years, this compound was the tool of choice for selectively inhibiting CP-AMPARs, which are implicated in a variety of neurological processes, including synaptic plasticity and excitotoxicity.[2][3] However, emerging research has challenged the specificity of this compound, demonstrating that it also potently inhibits NMDARs, a finding with significant implications for the interpretation of previous studies and the design of future experiments.[4][5] This guide aims to provide a comprehensive resource for researchers, summarizing the current understanding of this compound's pharmacological profile and providing detailed methodologies for its application.

Mechanism of Action

The primary mechanism of action for 1-Naphthylacetylspermine is the blockade of the ion channel pore of specific glutamate receptors. This action is both voltage- and use-dependent, meaning the degree of block is influenced by the membrane potential and the frequency of receptor activation.

Inhibition of Calcium-Permeable AMPA Receptors (CP-AMPARs)

This compound exhibits a potent, voltage-dependent block of CP-AMPARs, which are typically GluA2-lacking AMPA receptors.[6][7] The positively charged polyamine tail of the molecule is drawn into the channel pore when the neuron is at a negative resting membrane potential, physically occluding the passage of ions.[8] At depolarized potentials, the affinity of this compound for the channel is reduced.[6] This blockade is also use-dependent, indicating that the channel must be open for this compound to access its binding site within the pore.

Inhibition of NMDA Receptors (NMDARs)

More recent studies have demonstrated that this compound also acts as an inhibitor of NMDA receptors.[4][5] This inhibition is also voltage-dependent. The blockade of NMDARs by this compound is thought to contribute significantly to its observed anticonvulsant effects in human brain tissue, a role previously attributed solely to its action on CP-AMPARs.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the inhibitory activity of 1-Naphthylacetylspermine at its primary receptor targets.

| Receptor Subtype | IC50 (µM) | Cell Type/Preparation | Voltage | Reference |

| Calcium-Permeable AMPA Receptor | 0.33 | Cultured Rat Hippocampal Neurons | -60 mV | [1][9] |

| Receptor Subtype | IC50 (µM) | Cell Type/Preparation | Voltage | Reference |

| NMDA Receptor | ~8.7 - 26.1 | Human Cortical Neurons | -60 mV | [4] |

| NMDA Receptor | >26.1 | Human Cortical Neurons | -30 mV | [4] |

| NMDA Receptor | >>26.1 | Human Cortical Neurons | +30 mV | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of 1-Naphthylacetylspermine.

Whole-Cell Patch-Clamp Electrophysiology to Measure Receptor Blockade

This protocol describes the recording of glutamate receptor currents in brain slices and the application of this compound to determine its inhibitory effects.

4.1.1. Preparation of Acute Brain Slices [10][11][12][13]

-

Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution.

-

Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.

-

Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick).

-

Transfer the slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 1 hour before recording.

4.1.2. Whole-Cell Recording [14][15][16][17]

-

Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the patch pipette with an intracellular solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.3 NaGTP, and 0.1 this compound (for intracellular application). Adjust pH to 7.3 with CsOH.

-

Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or at +40 mV to record NMDA receptor-mediated EPSCs (in the presence of an AMPA receptor antagonist).

-

Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode.

-

After establishing a stable baseline, apply this compound to the bath via the perfusion system at the desired concentration.

-

Record the changes in the amplitude and kinetics of the EPSCs to quantify the inhibitory effect of this compound.

Induction of Seizure-Like Activity in Human Brain Slices[18][19][20][21][22]

This protocol describes a method to induce epileptiform activity in acute brain slices obtained from human surgical resections.

4.2.1. Human Brain Slice Preparation [10][13][18]

-

Obtain surgically resected human brain tissue in accordance with ethical and institutional approvals.

-

Transport the tissue to the laboratory in a continuously oxygenated transport solution.

-

Prepare 300-400 µm thick slices using a vibratome in an ice-cold, oxygenated slicing solution.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least one hour.

4.2.2. Induction and Recording of Seizure-Like Events

-

Transfer a slice to an interface or submerged recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

To induce seizure-like events, switch the perfusion to a modified aCSF containing either high potassium (e.g., 8 mM KCl) and 4-aminopyridine (4-AP, a potassium channel blocker) or a solution with reduced magnesium to relieve the voltage-dependent block of NMDA receptors.

-

Record local field potentials using a glass microelectrode filled with aCSF placed in the slice.

-

After stable seizure-like activity is established, perfuse the slice with aCSF containing this compound at the desired concentration.

-

Monitor the frequency and duration of the seizure-like events to determine the effect of this compound.

Visualizations

Signaling Pathway Diagram

Caption: Dual inhibitory action of 1-Naphthylacetylspermine (this compound).

Experimental Workflow Diagram

Caption: Workflow for electrophysiological recording of this compound effects.

Conclusion

1-Naphthylacetylspermine remains a valuable pharmacological tool for the study of glutamate receptors. However, researchers must be cognizant of its dual inhibitory action on both CP-AMPARs and NMDARs. The choice of experimental conditions, particularly the membrane voltage, can influence the relative contribution of each receptor type to the observed effects. Careful experimental design and data interpretation are crucial when using this compound to dissect the roles of these important receptors in neuronal function and disease. This guide provides the necessary pharmacological data and methodological considerations to aid researchers in the effective and appropriate use of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 1-naphthyl acetyl spermine on dendrite formation by cultured cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]

- 11. precisionary.com [precisionary.com]

- 12. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. google.com [google.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Naphthylacetylspermine (NASPM) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthylacetylspermine (NASPM) is a synthetic analogue of spermine and a polyamine toxin originally isolated from the Joro spider. It is widely recognized as a potent antagonist of Calcium-Permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors (CP-AMPARs).[1] Emerging research also indicates its activity as an inhibitor of the polyamine transport system and, controversially, as an antagonist of N-methyl-D-aspartate (NMDA) receptors. These multifaceted activities make this compound a valuable tool for investigating a range of cellular processes, from neuronal plasticity to cancer cell proliferation and migration.

This document provides detailed application notes and experimental protocols for the use of 1-Naphthylacetylspermine in a cell culture setting, designed to aid researchers in neuroscience, oncology, and drug development.

Mechanism of Action

The primary and most well-established mechanism of action for this compound is the selective blockade of CP-AMPARs. These receptors, which lack the GluA2 subunit, exhibit high calcium permeability. This compound acts as a channel blocker, physically occluding the pore of the CP-AMPAR and thereby preventing calcium influx.[1] This activity is both voltage- and use-dependent.

Recent studies, however, have suggested that this compound may not be entirely specific for CP-AMPARs. A 2023 preprint study indicated that this compound can also inhibit NMDA receptors, which could confound the interpretation of experimental results previously attributed solely to CP-AMPAR blockade.

Furthermore, as a polyamine analogue, this compound has been investigated for its potential to inhibit the polyamine transport system (PTS). The PTS is often upregulated in cancer cells to meet their high demand for polyamines, which are essential for cell growth and proliferation. By competing with natural polyamines like spermine and spermidine for uptake, this compound can potentially disrupt cancer cell metabolism.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Type/Condition | Source |

| IC50 | 0.33 µM | AMPA receptors in type II neurons (at -60 mV) | [2] |

| Effective Concentration | 100 µM | Intracellular concentration for complete block of CP-AMPAR-mediated outward currents | [3] |

Note: There is a notable lack of publicly available IC50 values for 1-Naphthylacetylspermine in cancer cell lines for cytotoxicity or migration inhibition. Researchers may need to perform dose-response studies to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Preparation of 1-Naphthylacetylspermine (this compound) Stock Solution

Materials:

-

1-Naphthylacetylspermine trihydrochloride (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Ultrasonic bath

Protocol:

-

Due to its hygroscopic nature, handle this compound powder promptly in a low-humidity environment.

-

To prepare a 10 mM stock solution, dissolve 4.80 mg of this compound trihydrochloride (FW: 480.88 g/mol ) in 1 mL of DMSO.

-

If solubility is an issue, use an ultrasonic bath to aid dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years. For aqueous solutions, it is recommended to prepare them fresh and use them within a short period. If storing an aqueous stock, filter-sterilize through a 0.22 µm filter and store at -20°C for up to one month.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on a specific cell line and to calculate the IC50 value.

Materials:

-

Cells of interest (e.g., A549, HCT116, etc.)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Cell Migration/Invasion Assay (Transwell Assay)

Purpose: To assess the effect of this compound on the migratory or invasive potential of cells.

Materials:

-

Cells of interest

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum or other chemoattractants)

-

This compound stock solution

-

For invasion assays: Matrigel or other basement membrane extract

-

Cotton swabs

-

Methanol or other fixative

-

Crystal violet stain

Protocol:

-

If performing an invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify according to the manufacturer's instructions. For migration assays, this step is omitted.

-

Culture cells to sub-confluency and then serum-starve them for 12-24 hours.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

In the lower chamber, add 600-800 µL of complete medium (containing a chemoattractant like 10% FBS).

-

Add different concentrations of this compound to both the upper and lower chambers to ensure a consistent treatment environment. Include a vehicle control.

-

Incubate the plate for 12-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the non-migrated cells from the top of the insert using a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol for 10-15 minutes.

-

Stain the fixed cells with 0.5% crystal violet solution for 20-30 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to dry and then count the number of migrated cells in several random fields of view under a microscope.

-

Quantify the results and compare the number of migrated cells in this compound-treated wells to the control wells.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Recognition of tRNA with 1-Naphthyl Acetyl Spermine, Spermine, and Spermidine: A Thermodynamic, Biophysical, and Molecular Docking Investigative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(1-naphthyl)spermine (Naspm) as a Pharmacological Tool in Microscopy Studies of Calcium-Permeable AMPA Receptors

Introduction

N-(1-naphthyl)spermine (Naspm) is a synthetic analogue of a spider toxin that serves as a potent and selective antagonist for a specific class of ionotropic glutamate receptors: Calcium-Permeable AMPA Receptors (CP-AMPARs). These receptors, which lack the GluA2 subunit, are critical mediators of synaptic plasticity and have been implicated in various neurological disorders. While not an intrinsic fluorescent probe, this compound is an invaluable tool in fluorescence microscopy studies, particularly in conjunction with electrophysiology and calcium imaging, to functionally identify and characterize CP-AMPARs.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of intracellular this compound to unambiguously measure the contribution of CP-AMPARs to synaptic transmission and cellular function.

Principle of Action

Intracellular polyamines, such as spermine, naturally block the ion channel of CP-AMPARs in a voltage-dependent manner, leading to inward rectification of the current-voltage (I-V) relationship. However, this block by endogenous spermine is often incomplete. This compound, when introduced intracellularly, acts as a more potent and complete channel blocker at positive membrane potentials.[1][2] This property allows for a clear and unambiguous functional identification of CP-AMPARs. At negative potentials, the block is relieved, allowing normal inward currents. By comparing currents or calcium influx at negative and positive potentials in the presence of intracellular this compound, the specific contribution of CP-AMPARs can be isolated.

Key Advantages of Using Intracellular this compound

-

Complete Blockade: Unlike endogenous spermine, 100 µM intracellular this compound can produce a complete, use-independent block of outward currents through CP-AMPARs.[1][3]

-

High Selectivity: this compound selectively blocks GluA2-lacking CP-AMPARs.

-

Unaffected by Auxiliary Subunits: The blocking action of this compound is not significantly affected by the presence of transmembrane AMPA receptor regulatory proteins (TARPs) or other auxiliary subunits, which can alter the blocking efficacy of spermine.[2][4][5] This provides a more reliable measure of CP-AMPAR presence across different cell types and brain regions.

Data Presentation

Quantitative Comparison of Intracellular Channel Blockers

| Blocker | Concentration | Block of Outward Current (at +60 mV) | Use-Dependence | Influence of Auxiliary Subunits | Key Reference(s) |

| Spermine | 100 µM | Incomplete | - | Yes (efficacy is altered) | [1][2] |

| This compound | 10 µM | Incomplete (steady-state current negligible) | Yes | No | [1][3] |

| This compound | 100 µM | Complete | No | No | [1][2][3] |

| PhTx-433 | - | Potent Block | - | - | [1] |

| PhTx-74 | - | Potent Block | - | - | [1] |

Electrophysiological Characteristics with this compound

| Parameter | Condition | Value | Reference |

| Rectification Index (RI+60/-60) | 100 µM intracellular spermine | 0.29 ± 0.02 | [1][2] |

| Rectification Index (RI+60/-60) | 100 µM intracellular this compound | 0.04 ± 0.02 | [1][2] |